![molecular formula C17H20N2O3 B14718459 N,N-Dimethyl-2-[(4-nitrophenyl)(phenyl)methoxy]ethan-1-amine CAS No. 22865-47-0](/img/structure/B14718459.png)
N,N-Dimethyl-2-[(4-nitrophenyl)(phenyl)methoxy]ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyl-2-[(4-nitrophenyl)(phenyl)methoxy]ethan-1-amine is a complex organic compound that belongs to the class of amines. This compound is characterized by the presence of a dimethylamino group attached to an ethanamine backbone, which is further substituted with a methoxy group linked to a nitrophenyl and phenyl moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2-[(4-nitrophenyl)(phenyl)methoxy]ethan-1-amine typically involves multiple steps. One common method starts with the preparation of the intermediate 4-nitrophenyl phenyl methanol. This intermediate is then reacted with N,N-dimethylaminoethanol under specific conditions to yield the final product. The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Dimethyl-2-[(4-nitrophenyl)(phenyl)methoxy]ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can produce a variety of substituted ethanamines.
Applications De Recherche Scientifique
N,N-Dimethyl-2-[(4-nitrophenyl)(phenyl)methoxy]ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N,N-Dimethyl-2-[(4-nitrophenyl)(phenyl)methoxy]ethan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-Dimethyl-3-[(4-nitrophenyl)(phenyl)methoxy]propan-1-amine
- N,N-Dimethyl-2-[(4-nitrophenyl)(phenyl)methoxy]butan-1-amine
Uniqueness
N,N-Dimethyl-2-[(4-nitrophenyl)(phenyl)methoxy]ethan-1-amine is unique due to its specific substitution pattern and the presence of both nitrophenyl and phenyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Propriétés
Numéro CAS |
22865-47-0 |
|---|---|
Formule moléculaire |
C17H20N2O3 |
Poids moléculaire |
300.35 g/mol |
Nom IUPAC |
N,N-dimethyl-2-[(4-nitrophenyl)-phenylmethoxy]ethanamine |
InChI |
InChI=1S/C17H20N2O3/c1-18(2)12-13-22-17(14-6-4-3-5-7-14)15-8-10-16(11-9-15)19(20)21/h3-11,17H,12-13H2,1-2H3 |
Clé InChI |
XTBRCZWKINSALP-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCOC(C1=CC=CC=C1)C2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



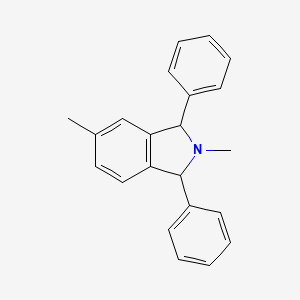
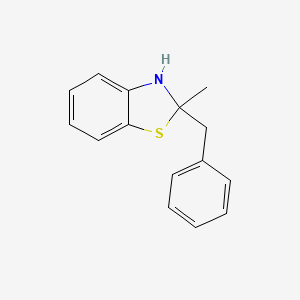
![2H-Pyran, tetrahydro-2-[(3-nitrophenyl)methoxy]-](/img/structure/B14718390.png)


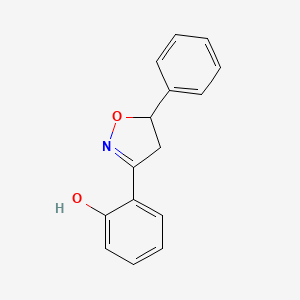


![Ethyl 4-[4-(benzyloxy)phenyl]butanoate](/img/structure/B14718434.png)
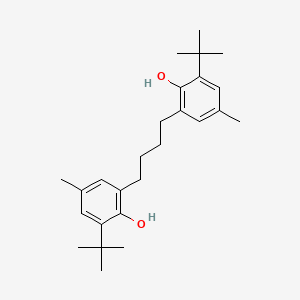

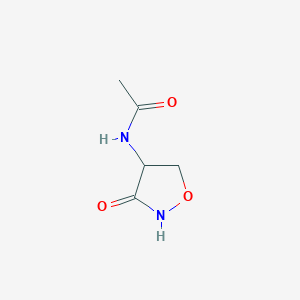
![2-Acetyl-3,4,6,7-tetramethoxynaphtho[2,3-b]furan-5,8-dione](/img/structure/B14718460.png)
